8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Propriétés
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-9-6-10(2)8-13(7-9)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYWZDDXDWKGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving the purine core and suitable reagents.
Substitution Reactions: The methyl and dimethylphenyl groups are introduced through substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The imidazo[2,1-f]purine-dione scaffold serves as a versatile pharmacophore. Key structural variations (substituents at positions 1, 3, 6, 7, and 8) significantly influence biological activity, receptor selectivity, and pharmacokinetic profiles. Below is a comparative analysis with closely related compounds:
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]Purine-Dione Derivatives
Key Structural and Functional Insights
Methyl Groups at 1, 6, 7: These substitutions reduce metabolic degradation (via cytochrome P450 inhibition) compared to unmethylated analogs, as seen in compounds 3i and 6h .
Biological Activity Trends: Anticancer Potential: CB11’s PPARγ-dependent apoptosis mechanism suggests that the target compound, with a bulkier aryl group at position 8, may exhibit stronger binding to PPARγ’s hydrophobic pocket, enhancing antitumor efficacy . Antidepressant Activity: Fluorinated arylpiperazinyl derivatives (e.g., 3i) show high 5-HT1A affinity (Ki < 20 nM), but the target compound’s 3,5-dimethylphenyl group may reduce polar interactions with 5-HT7, favoring 5-HT1A selectivity .
Activité Biologique
8-(3,5-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential therapeutic applications. It belongs to the class of purine derivatives and has garnered attention for its biological activities, particularly in relation to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.463 g/mol
- IUPAC Name : 6-(3,5-dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential applications include:
- Anticancer Activity : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation. Inhibitors of CDKs are being developed as potential anticancer agents due to their role in regulating the cell cycle .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are linked to the compound's interaction with histamine H4 receptors, which are implicated in neuroinflammation and cognitive function.
Case Studies and Experimental Data
-
Cyclin-dependent Kinase Inhibition :
- A study demonstrated that specific purine derivatives could enhance inhibition against CDK2/cyclin E complexes. The introduction of substituents like the adamantane moiety improved solubility and maintained biological activity .
- Table 1 : Comparison of CDK Inhibition Potency
| Compound | IC50 (μM) | Remarks |
|----------|------------|---------|
| Parent Compound | 10 | Baseline |
| Adamantane Derivative | 5 | Enhanced potency |
-
Neuroprotective Studies :
- Research involving animal models indicated that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic avenues for treating neurodegenerative disorders.
The mechanism through which this compound exerts its biological effects is primarily through modulation of enzyme activity associated with cell cycle regulation and neuroprotection. The binding affinity to CDKs suggests a competitive inhibition model where the compound occupies the active site of these kinases.
Q & A
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine A receptors. Focus on hydrogen bonding between the dione moiety and residues like Asn253/His264 .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
- Validation : Compare computational values with radioligand displacement assays (e.g., using -ZM241385). Discrepancies >10-fold may indicate incomplete solvation models or protonation state errors .
Advanced: How can researchers resolve contradictory reports about this compound’s biological activity (e.g., antiviral vs. anticancer)?
Methodological Answer :
Contradictions often arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. HepG2) or serum concentrations alter metabolic stability .
- Structural Analogues : Subtle substituent changes (e.g., 3,5-dimethylphenyl vs. benzyl groups) impact target selectivity .
Resolution Workflow :
Replicate assays in standardized conditions (e.g., RPMI-1640 medium, 10% FBS).
Perform SAR studies with derivatives to isolate pharmacophores responsible for specific activities .
Use transcriptomics (RNA-seq) to identify differentially expressed pathways (e.g., apoptosis vs. viral entry) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for imidazopurines) .
- Photostability : Expose to UV-Vis light (300–800 nm) for 48h; monitor degradation via HPLC (e.g., >90% purity retention at 4°C in amber vials) .
- Hydrolytic Stability : Test in PBS (pH 7.4 and 5.0) at 37°C; ester or amide bonds may hydrolyze over 72h .
Advanced: What mechanistic insights explain the compound’s enzyme inhibition kinetics (e.g., for PDE5 or CDK2)?
Q. Methodological Answer :
- Enzyme Assays : Use fluorescence polarization (FP) for PDE5 inhibition () or radiometric assays for CDK2.
- Kinetic Analysis : Fit data to Michaelis-Menten models. For example, competitive inhibition patterns () suggest direct binding to the active site .
- Structural Probes : Co-crystallize with target enzymes to resolve binding modes. For PDE5, the dione moiety may chelate Mg ions in the catalytic site .
Basic: How can impurities in synthesized batches be characterized and minimized?
Q. Methodological Answer :
- HPLC-MS : Identify impurities >0.1% using C18 columns (ACN/water gradient). Common byproducts include dealkylated or oxidized derivatives .
- Purification : Optimize column chromatography (e.g., silica gel, 20–40% EtOAc/hexane) or recrystallization (e.g., from EtOH/HO) .
- DoE : Apply Plackett-Burman designs to screen factors (e.g., reaction time, stoichiometry) affecting impurity formation .
Advanced: What in silico tools predict metabolic pathways and potential toxicity?
Q. Methodological Answer :
- Metabolism Prediction : Use GLORYx or ADMET Predictor to identify Phase I/II metabolism sites (e.g., N-demethylation or glucuronidation) .
- Toxicity Screening : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction linked to methyl group positions) .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
